molecular formula C21H18ClN5OS B2772399 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide CAS No. 577756-84-4

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide

Cat. No.: B2772399
CAS No.: 577756-84-4
M. Wt: 423.92
InChI Key: RCWBHARGZOJHPA-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H18ClN5OS and its molecular weight is 423.92. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c22-16-6-8-17(9-7-16)27-20-18(12-26-27)21(25-14-24-20)29-13-19(28)23-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWBHARGZOJHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a phenethylacetamide moiety. The presence of the thiol group is particularly significant as it may contribute to its biological interactions.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfanyl group likely plays a role in forming covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. A study synthesized new derivatives based on this scaffold and evaluated their inhibitory activities against EGFR. The results showed promising anticancer potential, suggesting that this compound could be explored further in cancer treatment strategies .

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and nitric oxide production in activated microglia. For instance, similar pyrazolo derivatives were shown to reduce neuroinflammation by modulating NF-kB signaling pathways . This suggests that this compound may possess neuroprotective properties beneficial for conditions like Parkinson's disease.

Case Studies

StudyFindings
Anticancer Study New pyrazolo derivatives displayed significant inhibition of EGFR activity, indicating potential as anticancer agents .
Neuroprotection Compounds similar to this compound reduced LPS-induced inflammatory responses in microglial cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For instance, compounds designed based on this scaffold have shown promising inhibitory effects against EGFR, which is often overexpressed in various cancers. A study indicated that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine core could enhance the inhibitory potency against EGFR .

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. Kinases play pivotal roles in cell signaling pathways related to cancer progression. Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, studies have synthesized new derivatives that exhibit significant CDK2 inhibition, leading to reduced cell proliferation in cancer cell lines .

Case Study 1: EGFR Inhibition

In a recent investigation, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit EGFR. Among these compounds, one derivative showed an IC50 value in the low micromolar range, indicating strong inhibitory activity. The study utilized molecular docking studies to elucidate the binding interactions between the compounds and the EGFR active site .

Case Study 2: CDK2 Inhibition

Another study focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting CDK2. The results demonstrated that several synthesized compounds significantly inhibited CDK2 activity in vitro. The most potent compound resulted in a reduction of cell viability by over 70% in treated cancer cell lines compared to controls .

Q & A

Q. Advanced Optimization :

  • Catalyst Selection : Use of triethylamine or DMAP to enhance acylation efficiency .
  • Solvent Effects : Substituting DMF with DMSO improves solubility of intermediates, reducing side-product formation .
  • Temperature Control : Lowering the temperature during thioether formation (40–50°C) minimizes oxidative degradation of the thiol group .

What biological targets are associated with this compound, and how do structural modifications influence its activity?

Basic Targets :
The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit kinases (e.g., EGFR, BRAF) and exhibit cytotoxic effects against cancer cell lines (e.g., HL-60, A549) .

Q. Advanced Mechanistic Insights :

  • Substituent Effects :

    • 4-Chlorophenyl Group : Enhances hydrophobic interactions with kinase ATP-binding pockets .
    • Thioether Linkage : Improves metabolic stability compared to ether analogs but may reduce solubility .
  • Activity Modulation :

    Modification Impact on IC50 (EGFR) Source
    Replacement of Cl with OCH₃2.5-fold decrease
    Addition of methyl to phenethylNo significant change

How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Q. Methodological Strategies :

Standardized Assay Conditions : Variations in ATP concentrations (e.g., 10 μM vs. 100 μM) in kinase assays significantly affect IC50 values .

Cell Line Authentication : Contradictions in cytotoxicity may arise from genetic drift in cancer cell lines; use STR profiling to confirm identity .

Solubility Adjustments : Bioactivity discrepancies in cellular assays often stem from DMSO concentration thresholds (>0.1% induces cytotoxicity) .

What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Q. Basic Characterization :

  • NMR : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core (e.g., ¹H-NMR singlet at δ 8.3 ppm for C7-H) .
  • HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. Advanced Analysis :

  • LC-MS/MS : Detect trace oxidative byproducts (e.g., sulfoxide derivatives) during stability studies .
  • X-ray Crystallography : Resolve ambiguities in thioacetamide conformation for docking studies .

How can computational methods enhance the design of derivatives with improved selectivity?

Q. Basic Docking Workflow :

Target Selection : Use PDB structures (e.g., 1M17 for EGFR) for molecular docking .

Binding Affinity Prediction : Software like AutoDock Vina to rank derivatives .

Q. Advanced Strategies :

  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthesis .
  • QSAR Models : Correlate substituent electronegativity with kinase selectivity (e.g., Cl > F > H for EGFR inhibition) .

What are the key challenges in scaling up synthesis, and how can they be mitigated?

Q. Process Chemistry Considerations :

  • Intermediate Stability : The thioether linkage is prone to oxidation; use inert atmospheres (N₂/Ar) during large-scale reactions .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .

Q. Advanced Engineering :

  • Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic cyclization steps .

How does the compound’s stability under physiological conditions impact its preclinical evaluation?

Q. Basic Stability Profile :

  • pH Sensitivity : Degrades rapidly at pH > 8 (e.g., intestinal fluid); use enteric coatings for oral administration studies .
  • Plasma Stability : Half-life of ~2 hours in murine plasma necessitates prodrug strategies .

Q. Advanced Metrics :

  • Metabolite Identification : LC-HRMS detects major metabolites (e.g., sulfoxide, dechlorinated derivatives) .

What in vivo models are most appropriate for evaluating antitumor efficacy?

Q. Model Selection Criteria :

  • Xenograft Models : EGFR-dependent tumors (e.g., HCT-116 colorectal) for target validation .
  • PK/PD Integration : Monitor tumor drug levels via microdialysis to correlate exposure with efficacy .

Q. Advanced Techniques :

  • Orthotopic Models : For metastasis studies (e.g., intracardiac injection in breast cancer models) .

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